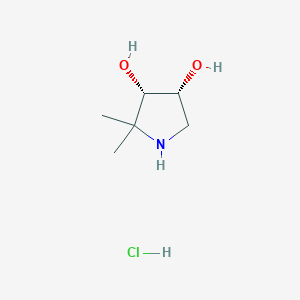

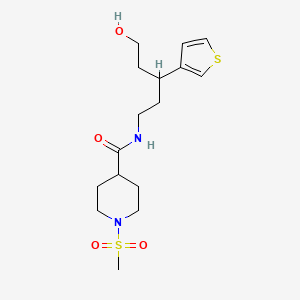

(E)-2-cyano-N-(4-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

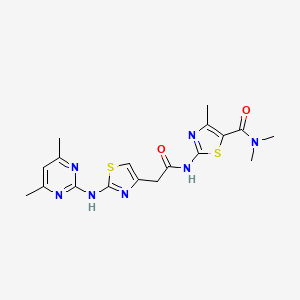

The compound "(E)-2-cyano-N-(4-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide" is a derivative of acrylamide featuring a cyano group, an iodophenyl group, and a methylfuran moiety. This structure is related to various research efforts focused on the synthesis of compounds with potential biological activities, such as anticancer properties. The presence of the iodophenyl group is particularly interesting due to its potential use in further chemical modifications and its impact on the biological activity of the compound.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the stereoselective synthesis of E and Z isomeric intermediates based on a 1-(4-iodophenyl)-1H-pyrrole core has been achieved, which are further converted into their respective E, E or E, Z isomers of diethyl/dimethyl-3,3'-(1-(4-iodophenyl)-1H-pyrrole-2,5-diyl)bis(2-cyanoacrylate) . Additionally, the synthesis of E-2-cyano-3-(furan-2-yl) acrylamide has been performed under green chemistry conditions using microwave radiation, followed by an ene-reduction mediated by marine and terrestrial fungi to yield (R)-2-cyano-3-(furan-2-yl)propanamide . These methods highlight the potential for synthesizing the compound using similar strategies.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. For example, derivatives of (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides have been characterized by single crystal X-ray diffraction, IR, 1H-NMR, 13C-NMR, mass spectroscopy, and elemental analyses . These techniques could be applied to determine the molecular structure of "(E)-2-cyano-N-(4-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide" and confirm its stereochemistry.

Chemical Reactions Analysis

The related compounds exhibit interesting chemical behaviors. For instance, the E, E isomers of the synthesized pyrrole derivatives have shown higher quantum efficiency and longer fluorescent lifetime compared to their E, Z counterparts . Moreover, the ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide has been successfully achieved using fungi, leading to a compound with a CN-bearing stereogenic center . These findings suggest that "(E)-2-cyano-N-(4-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide" may also undergo specific chemical reactions that could be exploited for various applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related research. The E, E isomers of pyrrole derivatives have been found to display better aggregation-induced emission (AIE) characteristics . The enantioselective reactions mediated by microorganisms have yielded high isolated yields and enantiomeric excesses (e.e.), indicating the potential for high stereoselectivity in the synthesis of similar compounds . These properties are crucial for the development of compounds for pharmaceutical applications, where purity and stereochemistry can significantly affect biological activity.

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Analysis

Acrylamide derivatives, similar to the specified compound, have been explored for their synthesis and structural analysis. For instance, novel diastereoselective synthesis techniques have been developed for related acrylamide derivatives, highlighting the importance of these compounds in advancing organic synthesis methodologies. The stereochemistry and structures of synthesized compounds were confirmed through comprehensive techniques including X-ray diffraction and NMR spectroscopy (Bondock et al., 2014).

Material Science and Engineering

In the realm of material science, acrylamide derivatives are being investigated for their potential in creating novel materials with specific properties. For example, the synthesis and characterization of new acrylamide derivatives for use as corrosion inhibitors demonstrate the application of these chemicals in protecting metals from degradation, combining chemical and electrochemical methods for evaluation (Abu-Rayyan et al., 2022).

Biomedical Applications

Significantly, acrylamide derivatives are being studied for their bioactive potential, including antitumor activities. Research into novel pyrimidiopyrazole derivatives, which include the acrylamide functional group, has shown promising in vitro antitumor activity against specific cancer cell lines. This suggests potential therapeutic applications of acrylamide derivatives in cancer treatment (Fahim et al., 2019).

Photophysical and Electrochemical Studies

Acrylamide derivatives also play a significant role in the development of organic sensitizers for solar cell applications. Their structural and electronic properties are tailored to enhance light absorption and conversion efficiencies, representing a crucial area of research for renewable energy technologies (Kim et al., 2006).

Propiedades

IUPAC Name |

(E)-2-cyano-N-(4-iodophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11IN2O2/c1-10-2-7-14(20-10)8-11(9-17)15(19)18-13-5-3-12(16)4-6-13/h2-8H,1H3,(H,18,19)/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQCABMTWUWCNS-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-cyano-N-(4-iodophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzoate](/img/structure/B2527358.png)

![N-[4-(4-Fluorophenyl)cyclohex-3-en-1-yl]prop-2-enamide](/img/structure/B2527359.png)

![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2527360.png)

![4-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2527362.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-dichlorobenzamide](/img/structure/B2527364.png)

![4-[4-(dimethylamino)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione](/img/structure/B2527367.png)